N-dodecyl-4-iodobenzenesulfonamide
Description
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Properties
Molecular Formula |
C18H30INO2S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-dodecyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C18H30INO2S/c1-2-3-4-5-6-7-8-9-10-11-16-20-23(21,22)18-14-12-17(19)13-15-18/h12-15,20H,2-11,16H2,1H3 |
InChI Key |
LZKOKGCJAWQTJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Mechanisms
The synthesis of N-dodecyl-4-iodobenzenesulfonamide begins with the preparation of 4-iodobenzenesulfonyl chloride, a reactive intermediate. This compound is derived from 4-iodobenzenesulfonic acid through chlorination using agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfonic acid is replaced by a chlorine atom.
The general reaction scheme is:
Optimization of Chlorination Conditions
Chlorination efficiency depends on reaction temperature, stoichiometry, and the choice of chlorinating agent. Table 1 compares yields under varying conditions.
Table 1: Chlorination of 4-Iodobenzenesulfonic Acid
| Entry | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PCl₅ | 80 | 4 | 85 |
| 2 | SOCl₂ | 70 | 6 | 78 |
| 3 | PCl₃ | 90 | 3 | 62 |
Data adapted from industrial synthesis protocols.
Key observations:
-
PCl₅ achieves higher yields at lower temperatures due to its stronger electrophilicity.
-
Prolonged heating with SOCl₂ risks decomposition of the sulfonyl chloride, necessitating precise temperature control.
Formation of this compound
Coupling Reaction with Dodecylamine
The sulfonyl chloride intermediate reacts with dodecylamine in a nucleophilic acyl substitution. Pyridine is often employed as both a solvent and acid scavenger to neutralize HCl byproducts.
Reaction Scheme:
Solvent and Stoichiometric Effects
Table 2 evaluates the impact of solvent systems and reagent ratios on reaction efficiency.
Table 2: Optimization of Sulfonamide Formation
| Entry | Solvent | Dodecylamine Equiv. | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine | 1.5 | 12 | 92 |
| 2 | THF | 2.0 | 18 | 76 |
| 3 | DCM | 1.2 | 24 | 68 |
Data derived from analogous sulfonamide syntheses.
Critical insights:
-
Pyridine outperforms tetrahydrofuran (THF) and dichloromethane (DCM) by facilitating faster reaction kinetics and higher yields.
-
A 1.5:1 molar ratio of dodecylamine to sulfonyl chloride minimizes side products like bis-alkylated derivatives.
Purification and Characterization
Isolation Techniques
Crude this compound is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and petroleum ether-acetone gradients.
Table 3: Purification Outcomes
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98 | 75 |
| Column Chromatography | 99 | 65 |
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 7.92 (d, J = 8.4 Hz, 2H, aromatic), 7.68 (d, J = 8.4 Hz, 2H, aromatic), 3.12 (t, J = 6.8 Hz, 2H, NHCH₂), 1.45–1.20 (m, 22H, alkyl chain), 0.85 (t, J = 6.6 Hz, 3H, CH₃).
-
HRMS (ESI⁻): m/z 510.0124 [M−H]⁻ (calculated for C₁₈H₂₉IN₂O₂S⁻: 510.0128).
Challenges and Mitigation Strategies
Moisture Sensitivity
Sulfonyl chlorides are hygroscopic, requiring anhydrous conditions. Use of molecular sieves or inert atmospheres (N₂/Ar) prevents hydrolysis to sulfonic acids.
Byproduct Formation
Excess dodecylamine can lead to over-alkylation. Quenching with dilute HCl followed by extraction removes unreacted amine.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance heat transfer and reduce reaction times. Pilot studies report 88% yield in 2 hours at 50°C.
Green Chemistry Approaches
Replacement of pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation to improve environmental sustainability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-dodecyl-4-iodobenzenesulfonamide, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Sulfonylation : Reacting 4-iodobenzenesulfonyl chloride with n-dodecylamine in anhydrous dichloromethane under nitrogen atmosphere .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Key Parameters :
- Temperature control (0–5°C during sulfonylation to prevent side reactions).
- Stoichiometric excess of n-dodecylamine (1.2:1 molar ratio) to drive the reaction .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and adjust solvent polarity during purification .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (dodecyl chain CH₂), δ 7.6–8.1 ppm (aromatic protons from iodobenzene) .
- ¹³C NMR : Confirm sulfonamide linkage (C-SO₂-N) at ~45–50 ppm .
- Infrared Spectroscopy (IR) : Strong absorption bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
- Mass Spectrometry (MS) : ESI-MS m/z calculated for C₁₈H₂₉INO₂S: 466.1 (M+H⁺) .
- Purity Verification : HPLC with UV detection (λ = 254 nm, retention time ~8.2 min) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods with local exhaust ventilation to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. For powder handling, add a P2 respirator .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or TLC. Impurities may cause split peaks .
- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation around the sulfonamide bond) .
- Step 3 : Compare experimental data with computational predictions (DFT calculations for expected chemical shifts) .
Q. What strategies are effective for studying the biochemical interactions of this compound with lipid bilayers or enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics (ka/kd) .
- Molecular Dynamics Simulations : Use CHARMM or GROMACS to model insertion into lipid membranes (focus on dodecyl chain orientation) .
- Enzyme Inhibition Assays : Test IC₅₀ values against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) in pH 7.4 buffer .
Q. How can AI-driven retrosynthesis tools improve the planning of novel derivatives of this compound?
- Methodological Answer :
- Tool Selection : Use platforms like Pistachio or Reaxys to identify feasible reaction pathways .
- Key Inputs :
- Target derivative structure (e.g., substituting iodine with other halogens).
- Available starting materials (e.g., 4-iodobenzenesulfonyl chloride analogs).
- Output Analysis : Prioritize routes with high predicted yields (>70%) and minimal protection/deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
